![molecular formula C15H14N4O2 B2394843 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzofuran-2-yl)methanone CAS No. 1788557-83-4](/img/structure/B2394843.png)
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzofuran-2-yl)methanone
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Overview
Description
1H-1,2,3-Triazole is a class of azole compounds that has a five-membered ring structure with two nitrogen atoms and three carbon atoms . Pyrrolidine is a cyclic amine with a five-membered ring, and it’s often used as a building block in the synthesis of various pharmaceuticals . Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole derivatives often involves “Click” chemistry, a reliable, efficient, and selective synthetic method . Pyrrolidines can be synthesized through various methods, including the reduction of pyrrolidone or by the cyclization of gamma-amino acids . The synthesis of benzofurans often involves the cyclization of 2-halophenols or salicylaldehydes .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using techniques such as NMR and IR spectroscopy, X-ray diffraction, and mass spectrometry .Chemical Reactions Analysis
The reactivity of these compounds can vary widely depending on their substitution patterns and reaction conditions. For instance, 1H-1,2,3-triazoles can participate in various reactions such as cycloadditions, substitutions, and reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their thermal stability, density, and heats of formation, can be determined through various analytical techniques .Scientific Research Applications
Antidiabetic Activity
Compounds with a similar structure, such as benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines, have shown significant α-glucosidase inhibition activity, which is crucial in managing diabetes .
Anticancer Activity
These compounds have demonstrated potent anticancer activity against various cell lines. For instance, some compounds showed potent anticancer activity against A549 (human lung carcinoma) and MCF-7 (human breast cancer) cell lines .
Antioxidant Activity
Compounds with a similar structure have exhibited potent antioxidant activity, which can help in preventing damage to our body’s cells by free radicals .
Antimicrobial Activity
Novel benzofuran-based 1,2,3-triazoles have shown high antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .
Cytotoxic Activity
These compounds have shown good cytotoxic activity against A-549 cells, which could be beneficial in the development of new drugs for treating various diseases .
Molecular Docking Studies
Molecular docking studies have been performed on these compounds, and most of them have shown good binding interactions with the target .
VHL Inhibitors
Compounds with a similar structure have been used as VHL inhibitors for the treatment of anemia, ischemia, stroke, and damage to the cardiovascular system during ischemia .
Synthesis of New Drugs
Due to their broad range of chemical and biological properties, these compounds have become an important synthon in the development of new drugs .
Mechanism of Action
Target of Action
It’s known that 1,2,3-triazole derivatives have been widely explored in the pharmaceutical industry and academics . They have a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses, and are resistant to various enzymes .
Mode of Action
1,2,3-triazoles are known to interact with a variety of enzymes and receptors in the biological system . They have the ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
It’s known that 1,2,3-triazoles and their derivatives exhibit numerous biological activities such as anti-proliferative, anti-hiv, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc . These activities suggest that they may affect a variety of biochemical pathways.
Pharmacokinetics
1,2,3-triazoles are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . These properties can enhance their aptitude and solubility to interact with biomolecular targets as well as their stability to metabolic degradation .
Result of Action
1,2,3-triazoles and their derivatives have been reported to exhibit cytotoxic activities against various cancer cell lines . For example, one of the triazole derivatives showed effective cytotoxic activity against various cancer cell lines with IC50 values in the nanomolar range .
Action Environment
The chemical stability of 1,2,3-triazoles suggests that they may be resistant to various environmental conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-benzofuran-2-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-15(14-9-11-3-1-2-4-13(11)21-14)18-7-5-12(10-18)19-8-6-16-17-19/h1-4,6,8-9,12H,5,7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAURZZGJHHMNRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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